Darolutamide (ODM-201) is a synthetic, non-steroidal androgen receptor antagonist. [] It is classified as a third-generation androgen receptor inhibitor and is under investigation for its potential in treating various forms of prostate cancer. [] Its role in scientific research focuses on understanding its mechanism of action, characterizing its pharmacokinetic profile, and evaluating its efficacy in both in vitro and in vivo models of prostate cancer. [, , , ]
Darolutamide undergoes metabolic transformations primarily through oxidation and glucuronidation pathways. [] A key metabolic reaction is the oxidation of darolutamide to its active metabolite, keto-darolutamide, primarily mediated by the cytochrome P450 enzyme CYP3A4. [] This metabolite can then be reduced back to both darolutamide diastereomers, with a preference for the formation of (S,S)-darolutamide, catalyzed mainly by cytosolic reductases, particularly aldo-keto reductase 1C3. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6